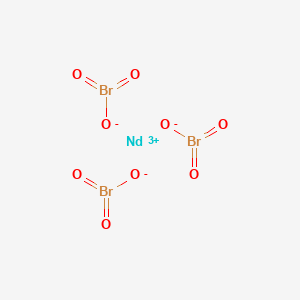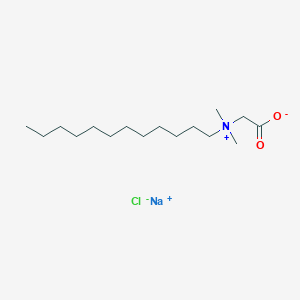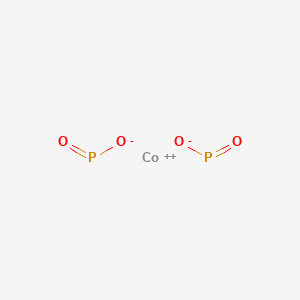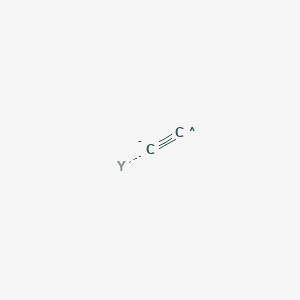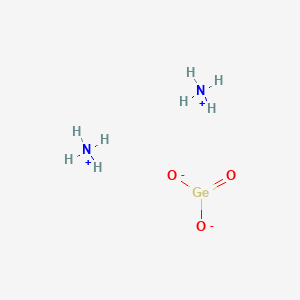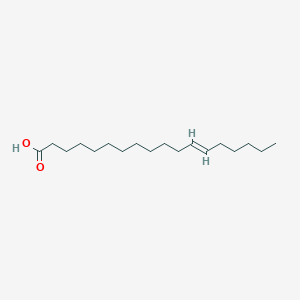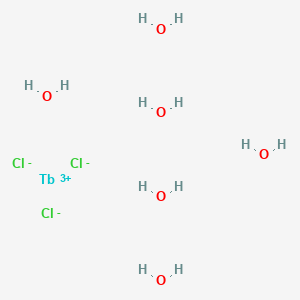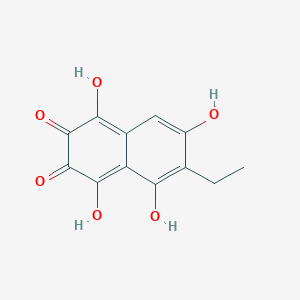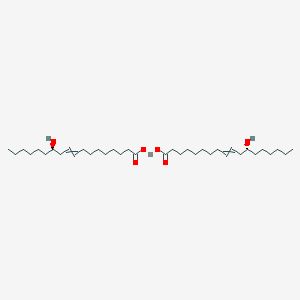
cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate is a coordination compound where cadmium ions are complexed with (12R)-12-hydroxyoctadec-9-enoate ligands. Cadmium is a toxic, non-essential metal ion that can form various complexes with organic molecules. The (12R)-12-hydroxyoctadec-9-enoate ligand is derived from ricinoleic acid, a major component of castor oil, and is known for its hydroxyl and unsaturated functionalities.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate typically involves the reaction of cadmium salts with (12R)-12-hydroxyoctadec-9-enoic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The cadmium salt, often cadmium chloride or cadmium acetate, is dissolved in the solvent, and the (12R)-12-hydroxyoctadec-9-enoic acid is added slowly with stirring. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous stirring to maintain homogeneity. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl and unsaturated sites of the (12R)-12-hydroxyoctadec-9-enoate ligand.
Reduction: The compound can also participate in reduction reactions, where the cadmium ion can be reduced to its metallic state under certain conditions.
Substitution: The cadmium ion in the complex can be substituted by other metal ions in the presence of suitable ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reactions: Ligands such as ethylenediaminetetraacetic acid (EDTA) can facilitate the substitution of cadmium ions.
Major Products:
Oxidation Products: Oxidized derivatives of (12R)-12-hydroxyoctadec-9-enoate.
Reduction Products: Metallic cadmium and reduced organic ligands.
Substitution Products: Complexes with other metal ions and (12R)-12-hydroxyoctadec-9-enoate.
科学研究应用
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of cadmium complexes.
Biology: Investigated for its interactions with biological molecules and potential toxicological effects.
Medicine: Explored for its potential use in drug delivery systems due to the unique properties of the (12R)-12-hydroxyoctadec-9-enoate ligand.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
作用机制
Cadmium(2+);(12R)-12-hydroxyoctadec-9-enoate can be compared with other cadmium complexes such as cadmium(2+);(12S)-12-hydroxyoctadec-9-enoate and cadmium(2+);(9Z)-octadec-9-enoate. These compounds share similar coordination chemistry but differ in the structure of the organic ligands. The unique hydroxyl and unsaturated functionalities of (12R)-12-hydroxyoctadec-9-enoate confer distinct chemical and biological properties, making it a valuable compound for specific applications.
相似化合物的比较
- Cadmium(2+);(12S)-12-hydroxyoctadec-9-enoate
- Cadmium(2+);(9Z)-octadec-9-enoate
- Cadmium(2+);(12R)-12-hydroxy-9,10-epoxyoctadecanoate
属性
CAS 编号 |
13832-25-2 |
|---|---|
分子式 |
C36H66CdO6 |
分子量 |
707.3 g/mol |
IUPAC 名称 |
cadmium(2+);(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);/q;;+2/p-2/b2*12-9-;/t2*17-;/m11./s1 |
InChI 键 |
GBLYTSBKAKSXHI-GNNYBVKZSA-L |
手性 SMILES |
CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].CCCCCC[C@@H](O)C/C=C\CCCCCCCC(=O)[O-].[Cd+2] |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.[Cd+2] |
| 13832-25-2 | |
Pictograms |
Acute Toxic; Irritant; Health Hazard |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


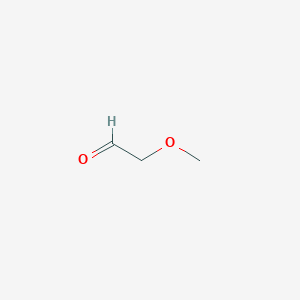
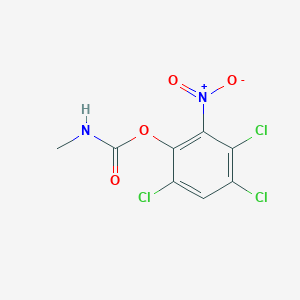
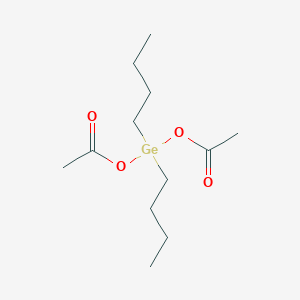
![6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid](/img/structure/B81704.png)

